molecular formula C29H45NO3 B12764459 Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate CAS No. 83833-10-7

Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate

Cat. No.: B12764459
CAS No.: 83833-10-7
M. Wt: 455.7 g/mol
InChI Key: AIKFJOANXHCYGD-UHFFFAOYSA-M
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Description

Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is widely used in various industrial and medical applications due to its effectiveness in reducing surface tension and its ability to disrupt microbial cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate typically involves the reaction of benzyldiethylamine with 2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then treated with acetic acid to form the acetate salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is purified through distillation and crystallization techniques to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of new quaternary ammonium compounds with different substituents.

Scientific Research Applications

Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed as an antimicrobial agent in laboratory settings to study its effects on different microorganisms.

    Medicine: Investigated for its potential use in disinfectants and antiseptics due to its ability to disrupt microbial cell membranes.

    Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products for its surfactant properties.

Mechanism of Action

The mechanism of action of Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This antimicrobial effect is attributed to its ability to interact with and destabilize the membrane structure.

Comparison with Similar Compounds

Similar Compounds

    Benzethonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

    Benzalkonium chloride: Widely used as a disinfectant and preservative in various products.

Uniqueness

Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate is unique due to its specific structure, which imparts distinct surfactant and antimicrobial properties. Its effectiveness in disrupting microbial cell membranes and its versatility in various applications make it a valuable compound in both research and industry.

Properties

CAS No.

83833-10-7

Molecular Formula

C29H45NO3

Molecular Weight

455.7 g/mol

IUPAC Name

benzyl-diethyl-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]azanium;acetate

InChI

InChI=1S/C27H42NO.C2H4O2/c1-8-28(9-2,21-23-13-11-10-12-14-23)19-20-29-25-17-15-24(16-18-25)27(6,7)22-26(3,4)5;1-2(3)4/h10-18H,8-9,19-22H2,1-7H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

AIKFJOANXHCYGD-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)CC2=CC=CC=C2.CC(=O)[O-]

Origin of Product

United States

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